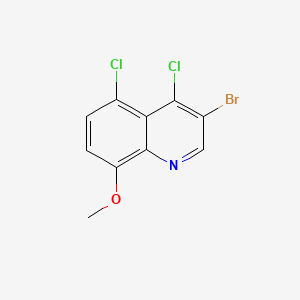

3-Bromo-4,5-dichloro-8-methoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1204812-28-1 |

|---|---|

Molecular Formula |

C10H6BrCl2NO |

Molecular Weight |

306.968 |

IUPAC Name |

3-bromo-4,5-dichloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-6(12)8-9(13)5(11)4-14-10(7)8/h2-4H,1H3 |

InChI Key |

HUISTUMTKQZOND-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Br)Cl |

Synonyms |

3-Bromo-4,5-dichloro-8-methoxyquinoline |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Electrophilic Substitution of 8-Methoxyquinoline

Focus: Regioselectivity, Mechanistic Drivers, and Synthetic Protocols Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

8-Methoxyquinoline serves as the critical scaffold for the 8-aminoquinoline class of antimalarials (e.g., Primaquine, Tafenoquine). The functionalization of this heterocycle relies heavily on electrophilic aromatic substitution (EAS).[1] However, the substrate presents a unique "push-pull" electronic environment: the nitrogen atom (especially when protonated) deactivates the pyridine ring, while the 8-methoxy group strongly activates the benzene ring.

This guide provides a definitive analysis of directing effects, validated protocols for C5-functionalization, and troubleshooting frameworks for scale-up.

Part 1: Mechanistic Analysis & Regioselectivity

The regiochemistry of 8-methoxyquinoline is governed by the competition between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating capacity of the methoxy group.

1. The "Dual-Ring" Electronic Conflict

In standard EAS conditions (often acidic), the quinoline nitrogen is protonated (

-

Pyridine Ring: Highly deactivated. Electrophilic attack here is kinetically forbidden under standard conditions.

-

Benzene Ring: Remains accessible. The 8-methoxy group directs ortho (C7) and para (C5).

2. The C5 vs. C7 Competition

While both C5 and C7 are activated by the methoxy group, C5 is the dominant site of substitution for two reasons:

-

Steric Hindrance: The C7 position is flanked by the bulky 8-methoxy group and the peri-interaction with the quinoline nitrogen (or its substituents).

-

Electronic Reinforcement: Resonance structures show that the C5 position efficiently delocalizes the positive charge in the sigma-complex intermediate without disrupting the stability of the protonated nitrogen as severely as C7 attack might in certain transition states.

3. Pathway Visualization

The following diagram illustrates the reaction flow and the electronic logic dictating the C5-selectivity.

Figure 1: Mechanistic pathway showing the activation of the benzene ring via protonation and the dominance of the C5 reaction channel.

Part 2: Key Transformations & Experimental Protocols

Protocol A: Regioselective Nitration (Synthesis of 5-Nitro-8-methoxyquinoline)

Nitration is the gateway reaction for synthesizing aminoquinoline drugs. The use of mixed acid (sulfuric/nitric) is standard, but temperature control is vital to prevent tar formation.

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, charge concentrated sulfuric acid (5 mL per 50 mg substrate scale, scalable). Cool to 0–5°C in an ice bath.

-

Addition: Add 8-methoxyquinoline slowly. The exotherm must be managed to keep

. -

Nitration: Add concentrated nitric acid (1.1 equivalents) dropwise.

-

Critical Control Point: Maintain temperature below 15°C. Higher temperatures increase dinitration and oxidation of the methoxy group.

-

-

Quenching: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

-

Isolation: A yellow precipitate (5-nitro isomer) forms immediately. Neutralize with sodium carbonate or ammonium hydroxide to pH 8–9 to maximize precipitation.

-

Purification: Filter and recrystallize from ethanol or methanol.

Protocol B: Bromination (NBS vs. Elemental Bromine)

Bromination introduces a handle for Suzuki-Miyaura couplings. While elemental bromine (

Comparative Data:

| Parameter | Elemental Bromine ( | N-Bromosuccinimide (NBS) |

| Solvent | Acetic Acid / | Acetonitrile / DMF |

| Selectivity | Moderate (Risk of 5,7-dibromo) | High (Exclusive 5-bromo) |

| Atom Economy | Low (HBr byproduct) | High (Succinimide recyclable) |

| Workup | Requires bisulfite quench | Water precipitation |

Preferred Protocol (NBS Method):

-

Dissolution: Dissolve 8-methoxyquinoline (1.0 eq) in Acetonitrile (0.1 M concentration).

-

Reagent Addition: Add NBS (1.05 eq) portion-wise at room temperature (25°C).

-

Note: Protecting the reaction from light can reduce radical side-reactions, though ionic mechanism dominates here.

-

-

Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[4]

-

Workup: Evaporate solvent or dilute with water to precipitate the product.

-

Yield: Typically >90% conversion to 5-bromo-8-methoxyquinoline.

Part 3: Troubleshooting & Optimization

1. Over-Substitution (Di-functionalization)

-

Symptom: Appearance of 5,7-disubstituted products (e.g., 5,7-dibromo-8-methoxyquinoline).[5]

-

Root Cause: Excess electrophile or high temperatures. The first substitution at C5 does not sufficiently deactivate the ring against a second attack if the reagent is aggressive.

-

Solution: Use stoichiometric control (0.95–1.0 eq of electrophile). Switch to milder reagents (NBS instead of

).

2. Solubility Issues

-

Symptom: Gummy precipitates during acid quenching.

-

Root Cause: The protonated quinolinium salt is highly soluble in water; the neutral free base is not.

-

Solution: Ensure the quenching pH reaches >8.0. If gum forms, extract with Dichloromethane (DCM), dry over

, and evaporate.

3. Visualization of Optimization Logic

Figure 2: Decision tree for troubleshooting common synthetic failures in quinoline functionalization.

References

-

Synthesis of 8-Methoxyquinoline-5-amino acetic acid and its herbicidal potential. Journal of Advance Research in Applied Science. (2015).[2][6][7] Retrieved from [Link]

-

Syntheses of Certain 8-Nitroquinolines. Journal of the American Chemical Society. (1946).[8] Retrieved from [Link]

-

Electrophilic halogenation of 8-methoxyquinoline. The Journal of Organic Chemistry. (2010).[9] Retrieved from [Link]

-

A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. (2018). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nnpub.org [nnpub.org]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Substituted Quinolines

Introduction

The quinoline scaffold, a fused bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2][3][4] Its unique electronic structure and the ability to be functionalized at various positions make it a "privileged scaffold," frequently appearing in a vast array of biologically active compounds and functional materials.[5] The versatility of quinoline is underscored by its presence in natural products like the antimalarial agent quinine, as well as in a multitude of synthetic drugs with activities spanning anticancer, antiviral, antibacterial, and anti-inflammatory applications.[6][7][8]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the core physical and chemical properties of substituted quinolines. Moving beyond a simple recitation of facts, this guide delves into the causal relationships between substituent effects and the resulting properties, offering field-proven insights to inform experimental design and interpretation.

The Quinoline Core: Structure and Numbering

Quinoline, with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring at the 2 and 3 positions of the pyridine ring.[1][9] The numbering of the quinoline ring system is crucial for discussing the position of substituents and their effects. By convention, the nitrogen atom is assigned position 1, and the numbering proceeds around the pyridine ring first, then through the fused carbons, and finally around the benzene ring.[10][11]

Caption: IUPAC numbering of the quinoline ring system.

Part 1: Physical Properties of Substituted Quinolines

The physical properties of substituted quinolines are fundamental to their behavior in both chemical and biological systems. These properties, including solubility, lipophilicity, and basicity (pKa), are profoundly influenced by the nature and position of substituents on the quinoline ring.

Solubility and Lipophilicity (logP)

Solubility and lipophilicity are critical parameters in drug design, governing a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile.[12] Unsubstituted quinoline is a colorless, hygroscopic liquid that is sparingly soluble in cold water but readily soluble in hot water and most organic solvents.[3][4]

The introduction of substituents can dramatically alter these properties. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water.

-

Electron-withdrawing groups , such as the trifluoromethyl (CF₃) group, generally increase lipophilicity.[13] This is a key strategy in medicinal chemistry to enhance membrane permeability and metabolic stability.[13]

-

Electron-donating groups , like amino (-NH₂) and hydroxyl (-OH) groups, tend to increase polarity and, consequently, aqueous solubility, thereby decreasing lipophilicity.

-

Positional Isomerism : The position of a substituent can significantly impact lipophilicity. For instance, the introduction of a nitrogen atom into a naphthoquinone scaffold to form a quinolinedione reduces lipophilicity, with the extent of this reduction being dependent on the nitrogen's position.[12]

Aromatic quinolines are generally more lipophilic than their partially saturated tetrahydroquinoline (THQ) counterparts. This difference in lipophilicity can correlate with biological activity, as seen in some series of anticancer compounds where higher logP values were associated with greater potency.

Table 1: Lipophilicity (cLogP) of Representative Substituted Quinolines

| Compound Class | Substituent Pattern | cLogP Range |

| Aromatic 2-Arylquinolines | C-6 and 2-aryl substitutions | 2.23 - 4.13 |

| Tetrahydroquinolines (THQs) | Various substitutions | 1.56 - 3.02 |

| Quinoline-1,4-quinone Hybrids | Varies with N position | 1.65 - 5.06 |

Data compiled from selected literature.[12]

Basicity and pKa

The nitrogen atom in the quinoline ring imparts basic properties. Quinoline is a weak tertiary base, with the pKa of its conjugate acid being approximately 4.9.[2][9][14] This makes it a weaker base than its single-ring counterpart, pyridine. The basicity of substituted quinolines is highly sensitive to the electronic effects of the substituents.

-

Electron-donating groups (EDGs) , such as amino and methoxy groups, increase the electron density on the nitrogen atom, thereby increasing its basicity (higher pKa). For example, the pKa of 8-aminoquinoline is higher than that of quinoline itself.

-

Electron-withdrawing groups (EWGs) , such as nitro (NO₂) and trifluoromethyl (CF₃) groups, decrease the electron density on the nitrogen, making it less basic (lower pKa).[13] For instance, the predicted pKa of 7-(trifluoromethyl)quinoline is 2.55.[13]

The position of the substituent also plays a critical role. Substituents on the benzene ring have a more pronounced effect on the nitrogen's basicity than those on the pyridine ring, due to the greater distance and intervening atoms.

Table 2: pKa Values of Selected Substituted Quinolines

| Compound | Substituent | Position | pKa |

| Quinoline | - | - | 4.85 |

| 2-Aminoquinoline | -NH₂ | 2 | 7.25 |

| 4-Aminoquinoline | -NH₂ | 4 | 9.08 |

| 5-Aminoquinoline | -NH₂ | 5 | 5.37 |

| 8-Aminoquinoline | -NH₂ | 8 | 3.90 |

| 7-(Trifluoromethyl)quinoline | -CF₃ | 7 | 2.55 (Predicted) |

Data compiled from various sources.[13][15]

Part 2: Chemical Properties and Reactivity

The chemical reactivity of substituted quinolines is a rich and complex subject, dictated by the interplay of the electron-deficient pyridine ring and the electron-rich benzene ring. This duality allows for a range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution in quinoline is generally more difficult than in benzene due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring system.[16] These reactions typically require harsh conditions and occur preferentially on the electron-rich benzene ring, at positions C-5 and C-8.[17][18][19]

-

Nitration : Treatment of quinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[17][18]

-

Sulfonation : Sulfonation with fuming sulfuric acid at high temperatures also results in substitution at the C-5 and C-8 positions.[16][17]

The presence of activating substituents (EDGs) on the benzene ring can facilitate electrophilic substitution and may alter the regioselectivity. Conversely, deactivating substituents (EWGs) make these reactions even more challenging.

Caption: Regioselectivity of electrophilic aromatic substitution on the quinoline ring.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[16][17][19] This reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring.

-

Chichibabin Reaction : Reaction with sodium amide (NaNH₂) in liquid ammonia introduces an amino group at the C-2 position, forming 2-aminoquinoline.[17]

-

Reaction with Organometallics : Organolithium reagents can add to the C-2 position.

-

Substitution of Halogens : Halogen atoms at the C-2 and C-4 positions are particularly labile and can be readily displaced by a variety of nucleophiles, a reaction of great synthetic utility.[20][21]

Oxidation and Reduction

The quinoline ring system can undergo both oxidation and reduction, with the outcome depending on the reagents and reaction conditions.

-

Oxidation : Strong oxidizing agents can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).[16] Reaction with peroxy acids forms the quinoline N-oxide, which exhibits its own unique reactivity.

-

Reduction : The pyridine ring is more readily reduced than the benzene ring. Catalytic hydrogenation can selectively reduce the pyridine ring to give 1,2,3,4-tetrahydroquinoline.[17] More vigorous reduction can lead to the saturation of both rings, yielding decahydroquinoline.[17]

Part 3: Spectroscopic Properties

The characterization of substituted quinolines relies heavily on a suite of spectroscopic techniques. Each method provides unique information about the molecular structure, electronic environment, and functional groups present.

UV-Visible Spectroscopy

The UV-Vis absorption spectra of quinolines typically exhibit multiple bands corresponding to π-π* and n-π* electronic transitions.[22][23] The positions and intensities of these absorption bands are sensitive to the nature and position of substituents, as well as the solvent polarity.

-

π-π Transitions*: These are generally high-intensity bands observed in the UV region.

-

n-π Transitions*: These are lower-intensity bands that appear at longer wavelengths and are characteristic of the nitrogen heteroatom.[22]

The photophysical properties, including fluorescence and phosphorescence, are also strongly influenced by substitution.[22][24] This has led to the development of substituted quinolines as fluorescent probes and materials for organic light-emitting diodes (OLEDs).[25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted quinolines.[26][27] The chemical shifts of the protons and carbons are highly informative about the electronic environment within the molecule.

-

¹H NMR : The protons on the pyridine ring generally resonate at a lower field (higher ppm) compared to those on the benzene ring due to the deshielding effect of the nitrogen atom.

-

¹³C NMR : Similarly, the carbon atoms of the pyridine ring are deshielded. The chemical shifts are sensitive to substituent effects, which can be used to confirm the position of functionalization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of substituted quinolines.[23][26] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[26] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Part 4: Experimental Protocols

Determination of pKa

The pKa of a substituted quinoline can be accurately determined by potentiometric titration.

Protocol:

-

Sample Preparation : Prepare a solution of the quinoline derivative of known concentration in a suitable solvent. A co-solvent system (e.g., water/methanol) may be necessary for compounds with poor aqueous solubility.

-

Titration Setup : Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.

-

Data Acquisition : Record the pH of the solution after each addition of titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the quinoline are equal.[13]

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Protocol:

-

System Preparation : Prepare a biphasic system of n-octanol and water. The two phases must be mutually saturated by vigorous shaking for an extended period, followed by separation.

-

Sample Addition : A precisely weighed amount of the substituted quinoline is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equilibration : The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation : The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis : The concentration of the quinoline derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Conclusion

Substituted quinolines represent a class of compounds with immense importance and potential. A thorough understanding of their physical and chemical properties is paramount for harnessing this potential, whether in the design of new therapeutics, the development of novel materials, or the innovation of synthetic methodologies. The interplay between the electronic nature of substituents and their position on the quinoline ring provides a powerful toolkit for tuning properties such as solubility, basicity, and reactivity. This guide has sought to provide a technically deep yet accessible overview of these fundamental principles, equipping researchers and developers with the knowledge to rationally design and investigate the next generation of quinoline-based molecules.

References

-

Chemical structure and numbering of quinoline. [ResearchGate] ([Link])

-

Recent Progress in the Synthesis of Quinolines. [PubMed] ([Link])

-

A review on synthetic investigation for quinoline- recent green approaches. [Taylor & Francis Online] ([Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [IIP Series] ([Link])

-

Recent advances in the synthesis of quinolines: a review. [RSC Publishing] ([Link])

-

Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [SciELO] ([Link])

- 260 quinolones for applications in medicinal chemistry: synthesis and structure. [No URL provided]

-

Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. [MDPI] ([Link])

-

UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. [PubMed] ([Link])

- Preparation and Properties of Quinoline. [No URL provided]

-

A Review On Substitution Quinoline Derivatives and its Biological Activity. [International Journal of Research in Engineering, Science and Management] ([Link])

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [PMC - NIH] ([Link])

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [PMC] ([Link])

-

Quinoline – Molecular Formula – C9H7N. [CUTM Courseware] ([Link])

-

Quinoline: Structure, Properties & Uses Explained. [Vedantu] ([Link])

- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [No URL provided]

- Chapter 7_Quinolines and Isoquinolines.pdf. [No URL provided]

-

Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties. [Taylor & Francis Online] ([Link])

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [MDPI] ([Link])

- RP-HPLC determination of lipophilicity in series of quinoline deriv

-

Quinoline. [Wikipedia] ([Link])

- The Chemistry and Applications of Quinoline: A Comprehensive Review. [No URL provided]

-

Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. [Canadian Science Publishing] ([Link])

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Beilstein Archives] ([Link])

-

Electroluminescence and Photophysical Properties of Polyquinolines. [DTIC] ([Link])

-

Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes. [ResearchGate] ([Link])

-

IUPAC nomenclature: Quinolines and Isoquinolines. [YouTube] ([Link])

-

Chemical structure and numbering of quinoline. [ResearchGate] ([Link])

-

Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. [ResearchGate] ([Link])

-

Substituted Quinolines with various based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. [ResearchGate] ([Link])

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Chair of Analytical Chemistry] ([Link])

-

Comprehensive pKa Values Database. [Scribd] ([Link])

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. [PMC - NIH] ([Link])

-

Dissociation constants pK a of isoquinoline bases. [ResearchGate] ([Link])

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [New Journal of Chemistry (RSC Publishing)] ([Link])

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [ResearchGate] ([Link])

-

Synthetic and medicinal perspective of quinolines as antiviral agents. [PMC - NIH] ([Link])

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [PMC] ([Link])

-

Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. [Journal of Applied Bioanalysis] ([Link])

- Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. [No URL provided]

-

Reactivity of Quinoline. [YouTube] ([Link])

-

Theoretical Study of the Structure, Spectroscopic Properties (UV-Visible, IR, 1H NMR, 13C NMR) and Anti-cancer Activity of quinolines derivatives. [ResearchGate] ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. scribd.com [scribd.com]

- 16. gcwgandhinagar.com [gcwgandhinagar.com]

- 17. uop.edu.pk [uop.edu.pk]

- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 19. youtube.com [youtube.com]

- 20. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 21. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 22. scielo.br [scielo.br]

- 23. tandfonline.com [tandfonline.com]

- 24. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Theoretical Yield of 3-Bromo-4,5-dichloro-8-methoxyquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4,5-dichloro-8-methoxyquinoline, a substituted quinoline of significant interest in medicinal chemistry and drug discovery. The document outlines a plausible and efficient synthetic pathway, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough methodology for calculating the theoretical yield. This guide is intended to equip researchers with the necessary knowledge to plan and execute the synthesis of this and related quinoline derivatives, fostering advancements in pharmaceutical research and development.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including but not limited to, anticancer, antimalarial, and antibacterial properties. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile. The target molecule, 3-Bromo-4,5-dichloro-8-methoxyquinoline, possesses a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel therapeutic agents. The precise introduction of a bromine atom at the C-3 position, in addition to the existing chloro and methoxy groups, offers a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries.

This guide focuses on the synthesis of 3-Bromo-4,5-dichloro-8-methoxyquinoline, with a particular emphasis on the practical and theoretical aspects of the reaction, culminating in a detailed guide to calculating the theoretical yield.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct and logical approach to the synthesis of 3-Bromo-4,5-dichloro-8-methoxyquinoline is through the electrophilic aromatic bromination of the precursor, 4,5-dichloro-8-methoxyquinoline. This reaction is predicated on the principles of electrophilic aromatic substitution, where the regioselectivity of the incoming bromide electrophile is dictated by the directing effects of the substituents already present on the quinoline ring.

Rationale for Reagent Selection

-

Starting Material: 4,5-dichloro-8-methoxyquinoline is the logical precursor. The availability of this starting material is a key consideration for the feasibility of the synthesis.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation.[1] Compared to molecular bromine (Br₂), NBS is a solid, making it easier and safer to handle. It provides a source of electrophilic bromine, particularly under acidic conditions or with a radical initiator, and is known for its high regioselectivity in the bromination of aromatic and heteroaromatic compounds.

Regioselectivity of Bromination

The position of bromination on the 4,5-dichloro-8-methoxyquinoline ring is governed by the electronic effects of the existing substituents:

-

8-Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para- directing group due to its electron-donating resonance effect. It will activate the positions ortho (C-7) and para (C-5) to it. However, the C-5 position is already substituted with a chlorine atom.

-

4-Chloro and 5-Chloro Groups (-Cl): These are deactivating, ortho-, para- directing groups due to their electron-withdrawing inductive effect and electron-donating resonance effect.

-

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is deactivating towards electrophilic attack on the pyridine ring (the ring containing nitrogen).

Considering these factors, the most electronically enriched and sterically accessible position for electrophilic attack is the C-3 position of the quinoline ring. The pyridine ring is generally less reactive than the benzene ring towards electrophilic substitution; however, the presence of the activating methoxy group on the benzene ring may not be sufficient to direct bromination to the C-7 position due to steric hindrance from the C-8 methoxy and C-5 chloro groups. Therefore, the C-3 position emerges as the most probable site for bromination.

Experimental Protocol

This protocol is a proposed method based on established procedures for the bromination of substituted quinolines.[2][3][4]

Reaction:

Materials:

-

4,5-dichloro-8-methoxyquinoline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN), anhydrous

-

Trifluoroacetic acid (TFA) (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4,5-dichloro-8-methoxyquinoline (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add N-Bromosuccinimide (1.05 to 1.2 equivalents).

-

Optional: To facilitate the reaction, a catalytic amount of trifluoroacetic acid (TFA) (0.1 equivalents) can be added.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 3-Bromo-4,5-dichloro-8-methoxyquinoline.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[1] The calculation involves the following steps:

-

Write a balanced chemical equation.

-

Determine the molecular weights of the reactants and the product.

-

Calculate the number of moles of each reactant.

-

Identify the limiting reactant.

-

Calculate the theoretical moles of the product.

-

Convert the moles of product to grams.

Balanced Chemical Equation

The balanced chemical equation for the proposed synthesis is:

C₁₀H₇Cl₂NO + C₄H₄BrNO₂ → C₁₀H₆BrCl₂NO + C₄H₅NO₂

Molecular Weights

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| 4,5-dichloro-8-methoxyquinoline | C₁₀H₇Cl₂NO | 228.07 | [3] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | [5] |

| 3-Bromo-4,5-dichloro-8-methoxyquinoline | C₁₀H₆BrCl₂NO | 306.97 | Calculated (see below) |

Calculation of the Molecular Weight of 3-Bromo-4,5-dichloro-8-methoxyquinoline:

-

Carbon (C): 10 x 12.011 g/mol = 120.11 g/mol

-

Hydrogen (H): 6 x 1.008 g/mol = 6.048 g/mol

-

Bromine (Br): 1 x 79.904 g/mol = 79.904 g/mol

-

Chlorine (Cl): 2 x 35.453 g/mol = 70.906 g/mol

-

Nitrogen (N): 1 x 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 x 15.999 g/mol = 15.999 g/mol

-

Total Molecular Weight = 306.974 g/mol (approximated to 306.97 g/mol )

Example Calculation

Let's assume the following starting quantities:

-

Mass of 4,5-dichloro-8-methoxyquinoline = 5.00 g

-

Mass of N-Bromosuccinimide (NBS) = 4.30 g

Step 1: Calculate the moles of each reactant.

-

Moles of 4,5-dichloro-8-methoxyquinoline = 5.00 g / 228.07 g/mol = 0.0219 mol

-

Moles of NBS = 4.30 g / 177.98 g/mol = 0.0242 mol

Step 2: Identify the limiting reactant.

The stoichiometry of the reaction is 1:1. Since we have fewer moles of 4,5-dichloro-8-methoxyquinoline (0.0219 mol) compared to NBS (0.0242 mol), 4,5-dichloro-8-methoxyquinoline is the limiting reactant .

Step 3: Calculate the theoretical moles of the product.

The number of moles of product formed is determined by the number of moles of the limiting reactant. Therefore, the theoretical moles of 3-Bromo-4,5-dichloro-8-methoxyquinoline are 0.0219 mol.

Step 4: Calculate the theoretical yield in grams.

-

Theoretical Yield = Moles of product x Molecular weight of product

-

Theoretical Yield = 0.0219 mol x 306.97 g/mol = 6.72 g

Therefore, the theoretical yield of 3-Bromo-4,5-dichloro-8-methoxyquinoline for this example is 6.72 grams.

Visualizations

Synthetic Workflow

Caption: Logical flow for calculating the theoretical yield.

Conclusion

This technical guide has detailed a scientifically sound and plausible pathway for the synthesis of 3-Bromo-4,5-dichloro-8-methoxyquinoline via electrophilic aromatic bromination. By understanding the principles of regioselectivity and adhering to a structured experimental protocol, researchers can confidently approach the synthesis of this valuable compound. Furthermore, the systematic approach to calculating the theoretical yield provides a critical benchmark for evaluating the efficiency of the synthesis and for optimizing reaction conditions. The successful synthesis of 3-Bromo-4,5-dichloro-8-methoxyquinoline will undoubtedly contribute to the ongoing efforts in the discovery and development of novel therapeutic agents.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

-

Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 1234. [Link]

- Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.

-

Pharmaffiliates. (n.d.). 3-Bromo-8-methoxyquinoline. Retrieved February 21, 2026, from [Link]

-

Chen, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3484-3497. [Link]

-

ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]

-

MDPI. (2025). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Molecules. [Link]

-

Tang, R.-J., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938. [Link]

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 142781-92-8|3-Bromo-4-chloro-8-methoxyquinoline|BLD Pharm [bldpharm.com]

Methodological & Application

reaction of 3-Bromo-4,5-dichloro-8-methoxyquinoline with boronic acids

An Application Guide to the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-4,5-dichloro-8-methoxyquinoline with Boronic Acids

Introduction: Expanding the Chemical Space of Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these molecules, and the creation of new carbon-carbon bonds is a cornerstone of this effort. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[2][3]

This guide provides a detailed examination of the Suzuki-Miyaura reaction applied to a specific, highly functionalized substrate: 3-Bromo-4,5-dichloro-8-methoxyquinoline . The presence of multiple halogen atoms offers the potential for selective, site-specific functionalization. Given the general reactivity trend of organic halides in oxidative addition (I > OTf > Br > Cl), the carbon-bromine bond at the C-3 position is the primary target for selective coupling, leaving the two chlorine atoms at C-4 and C-5 available for subsequent transformations.[2] This document furnishes researchers with the foundational principles, a detailed experimental protocol, and the technical rationale required to successfully synthesize novel 3-aryl, 3-heteroaryl, or 3-alkyl-4,5-dichloro-8-methoxyquinolines.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[2][3] The reaction proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] A base is required to activate the boronic acid for the transmetalation step.[3][6]

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Br in this case) of the quinoline substrate. This is often the rate-determining step and results in a Pd(II) complex.[2][4]

-

Transmetalation : The organic group (R') from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[3][6]

-

Reductive Elimination : The two organic fragments (the quinoline and the group from the boronic acid) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2][6]

Key Experimental Parameters & Rationale

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. The choices below are based on established protocols for similar polyhalogenated heteroaromatic systems.[7][8][9]

Palladium Source (Precatalyst)

The reaction requires a source of palladium that can generate the active Pd(0) species.

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a Pd(0) complex that can directly enter the catalytic cycle. It is a reliable choice for many standard couplings.

-

Pd(OAc)₂ / Pd₂(dba)₃ (Palladium(II) acetate / Tris(dibenzylideneacetone)dipalladium(0)) : These are common Pd(II) and Pd(0) precatalysts, respectively. When using a Pd(II) source, it must first be reduced in situ to Pd(0).[10][11] This reduction can be accomplished by a phosphine ligand or through the homocoupling of the boronic acid.[10][11] These are often used in combination with a specific ligand.

Ligand

Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[10]

-

Triphenylphosphine (PPh₃) : A classic, versatile, and cost-effective ligand. It is often used in excess or as part of the Pd(PPh₃)₄ complex.

-

Buchwald Ligands (e.g., SPhos, XPhos) : These are bulky, electron-rich phosphine ligands that can significantly enhance catalyst activity, especially for challenging substrates like aryl chlorides or sterically hindered partners.[11] They often allow for lower catalyst loadings and milder reaction temperatures.

-

N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphines, offering high stability and reactivity, particularly for coupling aryl chlorides.[3][6]

Base

The base plays a critical role in activating the boronic acid to form a boronate complex, which is necessary for transmetalation.[3][6]

-

Potassium Carbonate (K₂CO₃) / Sodium Carbonate (Na₂CO₃) : Mild, inexpensive, and effective bases commonly used in aqueous solvent mixtures.

-

Potassium Phosphate (K₃PO₄) : A slightly stronger base that can be effective when carbonates are not, particularly for less reactive boronic acids.

-

Cesium Fluoride (CsF) or Potassium Fluoride (KF) : Fluoride bases can be very effective, especially in anhydrous conditions or with substrates sensitive to stronger bases.[3][11]

Solvent System

The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents, often with water as a co-solvent, are typical.

-

Dioxane / Water or THF / Water : Classic solvent mixtures that work well for a broad range of substrates. The water is essential for dissolving the inorganic base and aiding in the formation of the active boronate species.

-

DMF (Dimethylformamide) or Acetonitrile (MeCN) : These solvents can also be effective, particularly at higher temperatures.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-4,5-dichloro-8-methoxyquinoline with a generic arylboronic acid.

Figure 2: General scheme for the Suzuki-Miyaura coupling.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (Example Scale) | Moles (mmol) | Equivalents |

| 3-Bromo-4,5-dichloro-8-methoxyquinoline | 142781-92-8 | 322.94 | 323 mg | 1.0 | 1.0 |

| Phenylboronic Acid | 98-80-6 | 121.93 | 146 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 58 mg | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 8 mL | - | - |

| Water (Degassed) | 7732-18-5 | 18.02 | 2 mL | - | - |

Step-by-Step Procedure

-

Pre-Reaction Setup:

-

To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4,5-dichloro-8-methoxyquinoline (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10]

-

-

Reaction Execution:

-

Using a syringe, add the degassed solvents (e.g., 4:1 Dioxane:Water, 10 mL total for a 1.0 mmol scale). The solvent should be degassed beforehand by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 80-100 °C. The optimal temperature may require screening but is typically in this range for aryl bromides.[7]

-

Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (the bromoquinoline) is consumed (typically 2-12 hours).[8]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual base and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-substituted quinoline product.

-

Data and Expected Outcomes

The efficiency of the coupling can vary based on the electronic and steric properties of the boronic acid partner. Below is a table of representative conditions and potential outcomes.

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Notes |

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 75-90% | Standard, reliable coupling for simple aryl groups. |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | DMF | 100 | 80-95% | Electron-donating groups on the boronic acid are generally well-tolerated. |

| 3-Pyridylboronic acid | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 60-80% | Heteroarylboronic acids can be prone to protodeboronation; a robust catalyst system is beneficial.[10] |

| Cyclopropylboronic acid | Pd(OAc)₂ (5 mol%) + P(tBu)₃ (10 mol%) | CsF | THF | 70 | 50-70% | Alkylboronic acids can be challenging due to slower transmetalation and potential β-hydride elimination.[7] |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use a fresh bottle of catalyst. Ensure proper degassing of solvents and flask. Screen higher temperatures (up to 120 °C). |

| Starting Material Recovery | Reaction conditions too mild; Poor choice of ligand/base combination. | Switch to a more active ligand (e.g., SPhos). Try a stronger base (e.g., K₃PO₄ or CsF). |

| Protodeboronation of Boronic Acid | Presence of excess water or protic sources; Boronic acid instability. | Use anhydrous solvents and a fluoride base (e.g., KF). Use the corresponding boronic ester (e.g., pinacol ester) for improved stability.[10] |

| Dehalogenation of Substrate | Hydride sources in the reaction mixture (e.g., from solvent or base). | Ensure use of high-purity, anhydrous solvents. This is a known side reaction.[10] |

| Homocoupling of Boronic Acid | Presence of oxygen; Use of Pd(II) precatalyst. | Ensure rigorous exclusion of air. Minimize catalyst loading if using a Pd(II) source.[10] |

Safety Precautions

-

Palladium Catalysts : Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents : 1,4-Dioxane is a suspected carcinogen and is flammable. THF and DMF are also flammable and have specific health hazards. Handle all organic solvents in a well-ventilated fume hood.

-

Reagents : Boronic acids and halogenated compounds can be irritants. Avoid inhalation and skin contact.

-

Inert Gas : Handle compressed gas cylinders with care according to institutional safety protocols.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

-

A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System - ACS Publications. (2006, June 15). [Link]

-

Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction - Nature. (2021, September 17). [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions - RosDok. (2018, June 5). [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Royal Society of Chemistry. [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. [Link]

-

Role of a base in Suzuki-Miyaura reaction - ResearchGate. (2025, August 6). [Link]

-

Synthesis of Functionalized Anthraquinones, Phthalates and Quinolines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions - RosDok. [Link]

-

Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchGate. [Link]

-

New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). [Link]

-

Reaction scheme for the Suzuki-Miyaura cross-coupling of... - ResearchGate. [Link]

- Process for preparing bromo-substituted quinolines - Google P

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Royal Society of Chemistry. (2016, August 9). [Link]

-

Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis - USD RED. (2021, May 8). [Link]

-

Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (2021, February 19). [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. reddit.com [reddit.com]

Regioselective Synthesis of Polysubstituted Quinolines: An Application Note and Protocols for Researchers

Introduction

The quinoline scaffold is a privileged heterocyclic motif of significant importance in medicinal chemistry, drug discovery, and materials science.[1][2][3] Its presence in a wide array of natural products and synthetic pharmaceuticals, including antimalarial, anticancer, and antibacterial agents, underscores its therapeutic relevance.[4][5] The biological activity of quinoline derivatives is often profoundly influenced by the substitution pattern on the bicyclic ring system. Consequently, the development of synthetic methodologies that allow for the precise and predictable installation of substituents—a concept known as regioselectivity—is of paramount importance.

This technical guide provides an in-depth overview of established and contemporary methods for the regioselective synthesis of polysubstituted quinolines. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern the regiochemical outcomes. By understanding the "why" behind the "how," researchers can make more informed decisions in their synthetic strategies, leading to more efficient and successful outcomes.

We will explore a range of classical named reactions, which remain cornerstones of quinoline synthesis, alongside modern transition-metal-catalyzed and multicomponent strategies that offer enhanced efficiency, milder conditions, and broader substrate scope.

Classical Strategies for Quinoline Synthesis: A Mechanistic Perspective

Several named reactions have been the bedrock of quinoline synthesis for over a century. While often requiring harsh conditions, their reliability and the accessibility of starting materials ensure their continued relevance. Understanding their mechanisms is key to predicting and controlling their regioselectivity.

The Combes Quinoline Synthesis

The Combes synthesis, first described in 1888, is a robust method for preparing 2,4-disubstituted quinolines.[4][6][7] The reaction involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[4][7]

Mechanism and Regioselectivity: The reaction proceeds in two main stages: the initial formation of an enamine intermediate, followed by an acid-catalyzed cyclization and dehydration.[4][7] The regioselectivity of the Combes synthesis becomes a critical consideration when using unsymmetrically substituted anilines. For instance, with a meta-substituted aniline, the electrophilic cyclization can occur at either of the two ortho positions relative to the amino group. The directing effect of the substituent on the aniline ring plays a crucial role in determining the major regioisomer. Steric hindrance can also influence the site of cyclization.[7]

Workflow for Combes Synthesis:

Caption: General workflow of the Combes quinoline synthesis.

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, offering a versatile route to a broader range of substituted quinolines.[6][8][9][10] This reaction is typically catalyzed by strong acids.[8][9][10]

Mechanism and Regioselectivity: The mechanism of the Doebner-von Miller reaction has been a subject of some debate, with a fragmentation-recombination mechanism being proposed based on isotopic labeling studies.[8][11] Generally, the reaction is believed to proceed through the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[12] Subsequent cyclization and oxidation lead to the quinoline product. The regioselectivity is primarily dictated by the initial Michael addition. With α,β-unsaturated aldehydes and ketones, this typically favors the formation of 2-substituted quinolines.[12] However, modifications using specific substrates and catalysts can lead to 4-substituted products.[12]

The Friedländer Annulation

The Friedländer synthesis is one of the most versatile and widely employed methods for constructing the quinoline core.[9][13] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9][13]

Mechanism and Regioselectivity: The reaction can be catalyzed by either acids or bases and involves an initial aldol-type condensation followed by cyclization and dehydration.[13] When using unsymmetrical ketones, regioselectivity can be a challenge.[14] However, strategies to control the regioselectivity have been developed, including the use of specific amine catalysts or ionic liquids.[13][15] For instance, certain cyclic secondary amines have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[16]

The Skraup Synthesis

The Skraup synthesis is a classic, albeit often vigorous, method for producing quinolines.[17] The archetypal reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[17]

Mechanism and Regioselectivity: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein.[18] Aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and oxidation to yield the quinoline.[18] The regioselectivity with substituted anilines can be complex. For ortho- and para-substituted anilines, the outcome is generally predictable. However, for meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often obtained, and the ratio can be difficult to control.[11]

Modern Synthetic Approaches: Precision and Efficiency

Contemporary organic synthesis has ushered in a new era of quinoline synthesis, characterized by milder reaction conditions, greater functional group tolerance, and, most importantly, enhanced regioselectivity.

Transition-Metal-Catalyzed Syntheses

Transition metals such as palladium, copper, rhodium, and cobalt have proven to be powerful catalysts for the regioselective synthesis of quinolines.[9][19] These methods often proceed through mechanisms like C-H activation, which allows for the direct functionalization of the quinoline core, or through cyclization and annulation reactions.[1][9]

For example, rhodium-catalyzed C-H activation has been utilized for the regioselective C2-arylation of quinolines.[20] Similarly, cobalt-catalyzed C-H activation has been employed in the synthesis of quinolines from anilines and alkynes.[21][22][23] Copper-catalyzed reactions have also been extensively explored for the synthesis of a wide variety of substituted quinolines.[14]

Conceptual Diagram of Transition-Metal-Catalyzed C-H Activation:

Caption: A simplified catalytic cycle for quinoline synthesis via C-H activation.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like polysubstituted quinolines.[24][25] MCRs involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants.[25]

Several MCRs, such as the Povarov reaction, have been successfully applied to the synthesis of diverse quinoline scaffolds.[24][25] Transition metal catalysts, including copper and silver, are often employed to enhance the efficiency and selectivity of these reactions.[26] The ability to introduce multiple points of diversity in a single step makes MCRs particularly attractive for the generation of compound libraries in drug discovery.[27]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt these procedures based on the specific substrates and equipment available. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Regioselective Synthesis of a 2,4-Disubstituted Quinoline via a Modified Combes Synthesis

This protocol describes a modified Combes synthesis that can offer improved yields and milder conditions compared to the classical approach.

Materials:

-

Substituted aniline (1.0 eq)

-

β-Diketone (1.1 eq)

-

Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst

-

Toluene or another high-boiling point solvent

-

Standard laboratory glassware for reflux and workup

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted aniline and the β-diketone in the chosen solvent.

-

Slowly add the acid catalyst to the stirred mixture. An exotherm may be observed.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by pouring it into a beaker of ice-water.

-

Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8-9.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted quinoline.

Protocol 2: Synthesis of a 2-Substituted Quinoline via a Friedländer Annulation with an Amine Catalyst

This protocol utilizes a novel amine catalyst to achieve high regioselectivity in the Friedländer annulation.[15]

Materials:

-

2-Aminoaryl aldehyde or ketone (1.0 eq)

-

Unmodified methyl ketone (1.5 eq)

-

Cyclic secondary amine catalyst (e.g., a pyrrolidine derivative, ~10 mol%)[16]

-

High-boiling point solvent (e.g., xylenes)

-

Apparatus for slow addition (e.g., syringe pump)

Procedure:

-

Set up a reaction vessel for reflux with a magnetic stirrer and a means for controlled addition.

-

To the vessel, add the 2-aminoaryl aldehyde or ketone and the amine catalyst in the solvent.

-

Heat the mixture to the desired temperature (e.g., 120-140 °C).

-

Slowly add the methyl ketone to the reaction mixture over several hours using a syringe pump. This slow addition is often crucial for achieving high regioselectivity.[15][16]

-

After the addition is complete, continue to heat the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the 2-substituted quinoline.

Data Presentation: A Comparative Overview

The choice of synthetic method can significantly impact the yield and regioselectivity of the desired polysubstituted quinoline. The following table provides a comparative summary of different approaches.

| Synthetic Method | Typical Substrates | Key Reagents/Catalysts | Regioselectivity | Advantages | Limitations |

| Combes Synthesis | Anilines, β-Diketones | Strong acids (H₂SO₄, PPA) | Good for 2,4-disubstitution; can be an issue with meta-substituted anilines | Simple, readily available starting materials | Harsh conditions, potential for regioisomeric mixtures |

| Doebner-von Miller | Anilines, α,β-Unsaturated Carbonyls | Strong acids, Lewis acids | Generally favors 2-substitution | Wide range of substrates | Often requires harsh conditions, mechanism can be complex |

| Friedländer Annulation | 2-Aminoaryl Aldehydes/Ketones, α-Methylene Carbonyls | Acids or bases, amine catalysts | Can be controlled with appropriate catalysts | Versatile, often high yields, milder conditions possible | Regioselectivity can be an issue with unsymmetrical ketones |

| Skraup Synthesis | Anilines, Glycerol | H₂SO₄, Oxidizing agent | Predictable for o/p-, mixture for m-substituted anilines | Inexpensive starting materials | Highly exothermic and potentially hazardous reaction |

| Transition-Metal Catalysis | Anilines, Alkynes, etc. | Pd, Rh, Co, Cu catalysts | Often excellent | High efficiency, mild conditions, broad functional group tolerance | Catalyst cost and removal can be a concern |

| Multicomponent Reactions | Anilines, Aldehydes, Alkynes, etc. | Various catalysts (metal-based or organocatalysts) | Can be highly regioselective depending on the specific MCR | High atom economy, operational simplicity, rapid access to diversity | Reaction optimization can be complex |

Conclusion

The regioselective synthesis of polysubstituted quinolines is a dynamic and evolving field. While classical named reactions provide a solid foundation, modern methodologies, particularly those involving transition-metal catalysis and multicomponent strategies, offer unprecedented levels of control and efficiency. By understanding the mechanistic underpinnings of these diverse synthetic routes, researchers are well-equipped to design and execute the synthesis of novel quinoline derivatives with precisely tailored substitution patterns, thereby accelerating progress in drug discovery and materials science.

References

- Combes quinoline synthesis. (n.d.). In Wikipedia.

- Xu, X., Yang, Y., Zhang, X., & Yi, W. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 20(3), 566–569.

- Mandal, A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(10), 1899-1916.

- Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Wang, X., et al. (2025).

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PMC.

- Combes quinoline synthesis. (n.d.). In Wikipedia.

- Preparation and Properties of Quinoline. (n.d.).

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.

- Mandal, A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(10), 1899-1916.

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

- Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. (n.d.).

- Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.

- Bougrin, K., et al. (2004). New Synthetic Pathway To Diverse 2-Substituted Quinolines Based on a Multicomponent Reaction.

- Xu, X., Yang, Y., Zhang, X., & Yi, W. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C–H Activation/Cyclization of Anilines with Alkynes. Organic Letters, 20(3), 566–569.

- Thakur, D. G., et al. (2024).

- Skraup reaction. (n.d.). In Wikipedia.

- Faraz, S., & Khan, A. T. (2023). One-Pot Multicomponent Synthesis of Quinolines. Synthesis, 55, 3195–3203.

- Regioselectivity of Friedländer Quinoline Syntheses. (2025).

- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing.

- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

- Doebner–Miller reaction. (n.d.). In Wikipedia.

- Improving the regioselectivity of the Doebner-Miller reaction. (2025). Benchchem.

- Dormer, P. G., et al. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.

- A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.

- A Comparative Guide to the Synthesis of Functionalized Quinolines. (2025). Benchchem.

- Doebner-Miller Reaction. (n.d.). SynArchive.

- A few quinoline derivatives in clinical use Although there has been... (n.d.). ResearchGate.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.

- A Recent Study on the Synthesis of Polysubstituted Quinoline. (2025).

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025).

- Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009).

- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. (2025). Beilstein Journals.

- Plausible mechanism for the synthesis of polysubstituted quinolines [catalysis by AgOTf]. (n.d.). ResearchGate.

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI.

- Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Rehan, M., Hazra, G., & Ghorai, P. (2015). Synthesis of polysubstituted quinolines via transition-metal-free oxidative cycloisomerization of o-cinnamylanilines. Organic letters, 17(7), 1668–1671.

- Rehan, M., Hazra, G., & Ghorai, P. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Organic Chemistry Portal.

- Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube.

- Doebner-Miller reaction and applications. (n.d.). Slideshare.

- Combes Quinoline Synthesis PDF. (n.d.). Scribd.

- Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare.

- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19435-19456.

- Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 33.

Sources

- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. iipseries.org [iipseries.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Skraup reaction - Wikipedia [en.wikipedia.org]

- 18. uop.edu.pk [uop.edu.pk]

- 19. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]

- 20. mdpi.com [mdpi.com]

- 21. Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes [organic-chemistry.org]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

purification of 3-Bromo-4,5-dichloro-8-methoxyquinoline by column chromatography

Technical Support Center: Purification of 3-Bromo-4,5-dichloro-8-methoxyquinoline

Ticket ID: #PUR-Q8-HALO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are attempting to purify 3-Bromo-4,5-dichloro-8-methoxyquinoline . This is a highly functionalized heterocycle presenting a unique "push-pull" electronic environment.

-

The Challenge: This molecule possesses a basic nitrogen (quinoline core) modulated by an electron-donating group (8-methoxy) and three electron-withdrawing halogens (3-Br, 4,5-Cl).

-

The "Basicity Paradox": While the halogens reduce the basicity of the ring nitrogen, the 8-methoxy group can still facilitate hydrogen bonding or chelation with silica silanols, leading to peak tailing.

-

Solubility: The high halogen content significantly increases lipophilicity, often making the compound insoluble in pure hexane but highly soluble in chlorinated solvents.

Pre-Purification Diagnostics (Triage)

Before packing your column, perform these diagnostic steps to prevent irreversible sample loss.

Step A: Solubility Check

-

Issue: Sample precipitates when loading with Hexane/Ethyl Acetate.

-

Cause: The 3,4,5-halogen pattern creates a rigid, lipophilic lattice.

-

Solution: Do not wet-load using the mobile phase.

-

Recommended:Dry Loading . Dissolve crude material in minimal Dichloromethane (DCM), adsorb onto Celite 545 or Silica Gel (ratio 1:2 w/w), and rotary evaporate to a free-flowing powder.

-

Step B: TLC Mobile Phase Screening

Run TLC plates using the following systems. Visualize with UV (254 nm) and Iodine stain.

| System | Composition (v/v) | Purpose | Target Rf |

| A | Hexane:EtOAc (9:1) | Check for non-polar impurities | ~0.2 - 0.3 |

| B | Hexane:EtOAc (4:1) | Standard elution profile | ~0.4 - 0.6 |

| C | DCM:MeOH (98:2) | Check for polar byproducts | > 0.8 |

Critical Check: If spots are "streaking" (comet-like tails), the quinoline nitrogen is interacting with the acidic silica. Add 0.5% Triethylamine (TEA) to your solvent system during TLC to see if the spot tightens.

Strategic Protocol: Column Chromatography

Stationary Phase Selection

-

Standard: Silica Gel 60 (230–400 mesh).

-

Alternative: Neutral Alumina (Brockmann Grade III).

-

Why? If your compound degrades (turns dark/tarry) on silica due to acid sensitivity (rare for halo-quinolines but possible), switch to Neutral Alumina.

-